molecular formula C20H17FO3S B1254591 Sulindac, trans-(S)- CAS No. 1316775-70-8

Sulindac, trans-(S)-

Numéro de catalogue: B1254591
Numéro CAS: 1316775-70-8
Poids moléculaire: 356.4 g/mol
Clé InChI: MLKXDPUZXIRXEP-HCQJPZKZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Sulindac is a commonly used nonsteroidal antiinflammatory drug (NSAID) that is available by prescription only and used predominantly to treat chronic arthritis. Sulindac is a rare, but well established cause of idiosyncratic, clinically apparent drug induced liver disease.

Applications De Recherche Scientifique

Pharmacological Properties

Sulindac is a prodrug that is metabolized into its active form, sulindac sulfide. It primarily functions as an inhibitor of cyclooxygenases (COX-1 and COX-2), which are enzymes involved in the synthesis of prostaglandins that mediate inflammation and pain. In addition to its COX-inhibitory effects, sulindac exhibits non-COX-related pharmacological activities that contribute to its chemopreventive properties against various cancers.

Key Mechanisms of Action

  • Cyclooxygenase Inhibition : Sulindac inhibits both COX-1 and COX-2, leading to reduced production of pro-inflammatory prostaglandins .
  • 5-Lipoxygenase Inhibition : The active metabolite, sulindac sulfide, selectively inhibits 5-lipoxygenase, an enzyme crucial for leukotriene biosynthesis. This action contributes to its anti-inflammatory effects and may enhance its chemopreventive potential in colorectal cancer .
  • Notch Signaling Modulation : Recent studies indicate that sulindac sulfide acts as a γ-secretase modulator, inhibiting Notch signaling pathways implicated in tumor growth, particularly in triple-negative breast cancer (TNBC) .

Applications in Cancer Research

Sulindac has been extensively investigated for its potential role in cancer prevention and treatment:

  • Colorectal Cancer : Epidemiological studies have demonstrated that sulindac can prevent the formation of precancerous polyps in the colon. Its efficacy is attributed to both COX-dependent and independent mechanisms .
  • Breast Cancer : In preclinical models of TNBC, sulindac sulfide has shown significant anti-tumor activity by inhibiting mammosphere growth and Notch1 protein expression . When combined with immunotherapy agents like a-PD1, its anti-tumor effects are markedly enhanced.

Colorectal Cancer Prevention

A study published in Cancer Prevention Research highlighted that patients with familial adenomatous polyposis who were treated with sulindac exhibited a significant reduction in polyp number and size compared to controls. This underscores sulindac's potential as a chemopreventive agent in genetically predisposed populations.

Triple-Negative Breast Cancer

In a recent investigation involving TNBC models, sulindac sulfide was found to inhibit Notch signaling effectively. The study demonstrated that treatment with sulindac sulfide led to reduced tumor growth and improved survival rates in mouse models when used alone or in combination with immunotherapeutic agents .

Comparative Data Table

Application AreaMechanism of ActionFindings
Colorectal Cancer Prevention COX inhibition; 5-LO inhibitionReduced polyp formation
Breast Cancer (TNBC) Notch signaling modulation; COX inhibitionSignificant reduction in tumor growth
Inflammatory Conditions COX inhibition; anti-inflammatory effectsEffective pain relief

Analyse Des Réactions Chimiques

Metabolic Activation and Biotransformation

trans-(S)-Sulindac functions as a prodrug requiring enzymatic activation. Its sulfinyl group undergoes stereospecific reduction and oxidation:

Metabolic Pathways

ReactionEnzyme InvolvedMetabolite FormedBiological Activity
Reduction to sulfideMethionine sulfoxide reductase A (MsrA)Sulindac sulfideCOX-1/2 inhibition
Oxidation to sulfoneCytochrome P450 (CYP450)Sulindac sulfoneLimited COX activity
  • Key Data :

    • Reduction occurs preferentially via MsrA, with (S)-sulindac showing 10–20% higher conversion efficiency than the (R)-enantiomer .

    • Sulfide metabolite binds 98% to human serum albumin, contributing to prolonged half-life (16.4 hrs) .

    • Enterohepatic recirculation of sulfide maintains steady plasma levels, reducing gastrointestinal toxicity .

Photoisomerization Under UV Irradiation

trans-(S)-Sulindac undergoes cis-trans isomerization in aqueous media under UV light:

Experimental Conditions and Outcomes

UV TypeWavelength (nm)Isomerization ProductEquilibrium Reached?
UV-A315–400cis-SulindacYes
UV-B/C280–315 / 100–280Degradation productsNo
  • Mechanistic Insight :

    • UV-A induces geometric isomerization via excitation of the exocyclic double bond, confirmed by NOESY NMR correlations .

    • Transient intermediates form during UV-B/C exposure, but no stable photoproducts beyond cis-sulindac were identified .

Redox Interactions and Reactive Oxygen Species (ROS) Generation

trans-(S)-Sulindac synergizes with antioxidants to modulate oxidative pathways:

Key Findings

  • Combined with vitamin C, trans-(S)-sulindac increases ROS production by 5-fold in colorectal cancer cells, activating caspase-mediated apoptosis via PUMA upregulation .

  • ROS generation is p53-dependent, with no effect on Bcl-2 or Mcl-1 expression .

Enzymatic Oxidation and Drug-Drug Interactions

trans-(S)-Sulindac modulates CYP450 activity, influencing its own metabolism:

ParameterEffect on CYP450Clinical Implication
Enzyme inductionUpregulates isoforms oxidizing (R)-sulindacAccelerates sulfone formation
Competitive inhibitionBinds to COX-1/2 active sitesReduces prostaglandin synthesis
  • Structural Basis : The (S)-enantiomer’s methylsulfinylphenyl group sterically hinders COX-2 more effectively than COX-1, contributing to isoform selectivity .

Representative Derivatives

DerivativeModification SiteBiological Activity
IND 12Sulfide side chainRas pathway inhibition (IC₅₀ = 0.5 μM)
DMFM (Acetohydrazide)Carboxyl groupNeuro/renal protection via ROS scavenging
  • Synthetic Challenges : Light instability necessitates low-temperature reactions (<25°C) to prevent E/Z isomerization during alkylation steps .

Stereochemical Stability

The (S)-configuration critically determines metabolic fate:

Property(S)-Sulindac(R)-Sulindac
MsrA reduction rate1.8× fasterBaseline
CYP450 oxidationInduces enzymesLess induction

Propriétés

Numéro CAS

1316775-70-8

Formule moléculaire

C20H17FO3S

Poids moléculaire

356.4 g/mol

Nom IUPAC

2-[(3E)-6-fluoro-2-methyl-3-[[4-[(S)-methylsulfinyl]phenyl]methylidene]inden-1-yl]acetic acid

InChI

InChI=1S/C20H17FO3S/c1-12-17(9-13-3-6-15(7-4-13)25(2)24)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9+/t25-/m0/s1

Clé InChI

MLKXDPUZXIRXEP-HCQJPZKZSA-N

SMILES

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O

SMILES isomérique

CC\1=C(C2=C(/C1=C/C3=CC=C(C=C3)[S@@](=O)C)C=CC(=C2)F)CC(=O)O

SMILES canonique

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O

Key on ui other cas no.

38194-50-2

Pictogrammes

Acute Toxic; Irritant; Health Hazard

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulindac, trans-(S)-
Reactant of Route 2
Sulindac, trans-(S)-
Reactant of Route 3
Reactant of Route 3
Sulindac, trans-(S)-
Reactant of Route 4
Sulindac, trans-(S)-
Reactant of Route 5
Sulindac, trans-(S)-
Reactant of Route 6
Reactant of Route 6
Sulindac, trans-(S)-

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.